ethyl 1-(3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings
Preparation Methods
The synthesis of ethyl 1-(3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the thiazolidinone ring, followed by the formation of the pyrido[1,2-a]pyrimidine core. The final step involves the esterification of the piperidine carboxylate group with ethyl alcohol. Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 1-(3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with applications in drug discovery and development.
Medicine: It may be investigated for its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. The thiazolidinone and pyrido[1,2-a]pyrimidine moieties are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar compounds include other thiazolidinone and pyrido[1,2-a]pyrimidine derivatives. Compared to these compounds, ethyl 1-(3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties. Some similar compounds include:
- 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives
- Thiazolidinone derivatives with different alkyl or aryl substitutions
Properties
Molecular Formula |
C25H30N4O5S2 |
---|---|
Molecular Weight |
530.7 g/mol |
IUPAC Name |
ethyl 1-[3-[(Z)-[3-(3-ethoxypropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate |
InChI |
InChI=1S/C25H30N4O5S2/c1-3-33-15-7-12-29-23(31)19(36-25(29)35)16-18-21(26-20-8-5-6-11-28(20)22(18)30)27-13-9-17(10-14-27)24(32)34-4-2/h5-6,8,11,16-17H,3-4,7,9-10,12-15H2,1-2H3/b19-16- |
InChI Key |
ILKGGINQQACXOT-MNDPQUGUSA-N |
Isomeric SMILES |
CCOCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCC(CC4)C(=O)OCC)/SC1=S |
Canonical SMILES |
CCOCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCC(CC4)C(=O)OCC)SC1=S |
Origin of Product |
United States |
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